CYP1A1 Inhibitory Potency: 5-Iodofuran-2-yl vs. Furan-2-yl in an Isoform-Selective Host-Directed Therapy Scaffold
In a medicinal chemistry campaign targeting CYP1A1 for host-directed sepsis therapy, compounds bearing a 5-iodofuran-2-yl substituent at Region A of a benzimidazolone–α,β-unsaturated ketone scaffold were compared head-to-head with the unsubstituted furan-2-yl analogue in a cellular EROD assay [1]. At 500 nM, the 5-iodofuran-2-yl derivative (Compound 24) suppressed relative CYP1A1 activity to 0.50 ± 0.04 in Caco-2 cells and 0.75 ± 0.00 in CYhiRAW cells, whereas the furan-2-yl control (Compound 22) yielded 0.87 ± 0.01 (Caco-2) and 0.50 ± 0.03 (CYhiRAW). At 5.0 µM, the iodinated compound achieved near-complete suppression in Caco-2 cells (0.18 ± 0.00) versus 0.47 ± 0.02 for furan-2-yl—a 2.6-fold improvement [1].
| Evidence Dimension | Relative CYP1A1 enzymatic activity (EROD assay, normalized to solvent control; lower value = greater inhibition) |
|---|---|
| Target Compound Data | 5-Iodofuran-2-yl derivative (Compd. 24): Caco-2 500 nM = 0.50 ± 0.04; Caco-2 5.0 µM = 0.18 ± 0.00; CYhiRAW 500 nM = 0.75 ± 0.00; CYhiRAW 5.0 µM = 0.55 ± 0.09 |
| Comparator Or Baseline | Furan-2-yl derivative (Compd. 22): Caco-2 500 nM = 0.87 ± 0.01; Caco-2 5.0 µM = 0.47 ± 0.02; CYhiRAW 500 nM = 0.50 ± 0.03; CYhiRAW 5.0 µM = 0.31 ± 0.03 |
| Quantified Difference | At 5.0 µM in Caco-2 cells: 0.18 vs 0.47 (2.6-fold greater suppression by 5-iodofuran-2-yl). At 500 nM in Caco-2: 0.50 vs 0.87 (1.74-fold). In CYhiRAW at 5.0 µM, furan-2-yl is superior (0.31 vs 0.55). |
| Conditions | Caco-2 human colorectal adenocarcinoma cells and CYhiRAW murine macrophage cells; EROD (7-ethoxyresorufin-O-deethylase) assay; compounds tested at 500 nM and 5.0 µM; data normalized to solvent control. |
Why This Matters
The 5-iodo substitution confers cell-type-dependent CYP1A1 inhibition that is quantitatively distinct from the unsubstituted furan analogue, meaning researchers targeting CYP1A1 cannot assume equipotency when sourcing the non-iodinated building block.
- [1] Wang, F. et al. (2025) 'Discovery of CYP1A1 Inhibitors for Host-Directed Therapy against Sepsis', Journal of Medicinal Chemistry, 68. Table 1: Compounds 22 and 24. doi:10.1021/acs.jmedchem.5c00493. View Source
